N-Carbomethoxy proline, D-
Description
Overview of D-Proline Derivatives in Contemporary Organic Synthesis
D-proline, the enantiomer of the naturally occurring L-proline, and its derivatives are powerful tools in modern organic synthesis, primarily in the field of asymmetric organocatalysis. thieme-connect.deresearchgate.net Unlike its L-counterpart, D-proline is an "unnatural" amino acid, and its distinct stereochemistry allows for the synthesis of enantiopure compounds that are mirror images of those produced using L-proline catalysts. thieme-connect.deresearchgate.net This enantiocomplementarity is a cornerstone of modern synthetic strategy, enabling access to a full spectrum of chiral molecules.
The conformational rigidity of the proline ring is a key factor in its catalytic efficacy. thieme-connect.deresearchgate.net This structural constraint is leveraged in a wide array of chemical transformations. D-proline and its derivatives have been successfully employed as organocatalysts in numerous reactions, including:
Mannich Reactions : For the synthesis of chiral β-aminocarbonyl compounds. thieme-connect.dethieme-connect.com
Aldol (B89426) Reactions : To produce chiral synthons like erythrose equivalents. thieme-connect.dethieme-connect.com
Michael Additions : Facilitating the formation of carbon-carbon bonds. longdom.org
Diels-Alder Reactions : For the construction of cyclic compounds with high stereoselectivity. thieme-connect.delongdom.org
Morita-Baylis-Hillman (MBH) Reactions : Often used in dual catalytic systems to create MBH products with specific configurations. thieme-connect.dethieme-connect.com
Furthermore, D-proline serves as a critical chiral intermediate in the synthesis of significant pharmaceutical compounds, such as certain serotonin (B10506) analogs used in anti-migraine medications. researchgate.net It is also a precursor for other important chemicals, highlighting its economic and industrial relevance. researchgate.netgoogle.com The development of efficient synthetic routes to D-proline and its derivatives, such as chiral peptide nucleic acids with a D-proline backbone, continues to be an active area of research. google.comnih.gov
Table 2: Selected Applications of D-Proline Derivatives in Organic Synthesis
| Reaction Type | Catalyst/Derivative | Application/Significance | Source |
|---|---|---|---|
| Asymmetric Mannich Reaction | D-Proline | Synthesis of chiral β-aminocarbonyls | thieme-connect.dethieme-connect.com |
| Asymmetric Aldol Reaction | D-Proline | Synthesis of erythrose equivalents | thieme-connect.dethieme-connect.com |
| Morita-Baylis-Hillman Reaction | D-Proline (with co-catalyst) | Formation of MBH products with opposite configuration to L-proline catalysis | thieme-connect.dethieme-connect.com |
| Peptide Nucleic Acid Synthesis | N-aminoethyl-D-proline synthon | Preparation of novel chiral peptide nucleic acids (cPNA) | nih.gov |
| Hetero-Diels-Alder Reaction | D-Proline (in supramolecular catalyst) | High stereoselectivity in the synthesis of heterocyclic compounds | thieme-connect.de |
The Significance of N-Carbomethoxy Protection in Pyrrolidine (B122466) Chemistry
In the multi-step synthesis of complex molecules containing a pyrrolidine ring, the strategic use of protecting groups is essential to prevent unwanted side reactions. The N-carbomethoxy group (also known as methoxycarbonyl) is a valuable protecting group for the secondary amine of the pyrrolidine ring. ontosight.ai
The N-carbomethoxy group offers several advantages in pyrrolidine chemistry. It is relatively easy to introduce, often by reacting the pyrrolidine with methyl chloroformate. More importantly, it provides stability under a range of reaction conditions while being removable under mild conditions, which is crucial for preserving other sensitive functional groups within the molecule. ontosight.ai This protecting group is particularly useful in peptide synthesis, where it prevents the proline nitrogen from participating in undesired reactions during the coupling of amino acids. ontosight.ai
Research has demonstrated the utility of the N-carbomethoxy group in facilitating specific and selective reactions. For example, N-carbomethoxy-l-3-dehydroproline methyl ester has been used as a substrate in palladium-catalyzed Heck arylation reactions. acs.orgacs.org In this context, the N-carbomethoxy group influences the reactivity and selectivity of the reaction, enabling the synthesis of complex aryl kainoids, which are neuroexcitatory compounds. acs.orgacs.org The synthesis of 2-Methoxy-N-carbomethoxypyrrolidine via anodic oxidation of N-carbomethoxypyrrolidine further illustrates the role of this group in creating versatile synthetic intermediates. orgsyn.orgspringernature.com These intermediates can then be used in the construction of more complex heterocyclic systems. springernature.com The stability and predictable reactivity imparted by the N-carbomethoxy group make it a reliable choice for chemists designing synthetic routes to novel pyrrolidine-containing targets.
Stereochemical Control and Its Impact in Proline-Based Systems
The unique, rigid cyclic structure of proline provides a level of stereochemical control that is unparalleled among the proteinogenic amino acids. plos.orgwikipedia.org This inherent rigidity is central to its function in both biological systems and synthetic applications. The stereochemistry of proline-based systems is governed by two principal conformational equilibria: the puckering of the five-membered pyrrolidine ring (endo vs. exo) and the isomerization of the amide bond (cis vs. trans). nih.govmdpi.com
Control over these conformational features allows for precise manipulation of molecular architecture. nih.govmdpi.com
Ring Pucker : The conformation of the pyrrolidine ring directly influences the main chain dihedral angles (φ and ψ) in a peptide. An exo pucker promotes more compact structures, while an endo pucker favors more extended conformations. nih.gov
Amide Bond Isomerism : The cis/trans conformation of the prolyl amide bond defines the ω torsion angle. The trans configuration is generally favored, but the cis form is also significantly populated and is crucial for specific protein structures and functions, such as turns in the peptide backbone. nih.govmdpi.com Notably, the cis amide bond strongly prefers an endo ring pucker. nih.gov
Table 3: Influence of Proline's Conformational Equilibria on Peptide Structure
| Conformational Feature | Description | Impact on Dihedral Angles | Source |
|---|---|---|---|
| Ring Pucker | Equilibrium between endo and exo conformations of the pyrrolidine ring. | Correlates with φ and ψ main chain angles. Exo pucker favors compact conformations; endo favors extended ones. | nih.gov |
| Amide Bond Isomerism | Equilibrium between cis and trans isomers of the prolyl amide bond. | Defines the ω torsion angle. The cis conformation strongly favors the endo ring pucker. | nih.govmdpi.com |
Structure
3D Structure
Properties
CAS No. |
1344908-81-1 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2R)-1-methoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-12-7(11)8-4-2-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
PNXXTNFAEIJNDV-RXMQYKEDSA-N |
Isomeric SMILES |
COC(=O)N1CCC[C@@H]1C(=O)O |
Canonical SMILES |
COC(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N Carbomethoxy D Proline and Its Analogs
Enantioselective and Diastereoselective Synthesis of the Pyrrolidine (B122466) Core
Achieving the correct stereochemistry at the α-carbon (the D-configuration) and controlling the spatial arrangement of substituents on the pyrrolidine ring are critical challenges. Chemists have developed several powerful strategies to address this, including de novo syntheses, the use of chiral auxiliaries, and catalyst-directed reactions.
De Novo Synthetic Routes to N-Carbomethoxy-D-Proline Scaffolds
De novo synthesis refers to the construction of complex molecules from simple, often acyclic, precursors. wikipedia.org In the context of N-Carbomethoxy-D-proline, this involves forming the pyrrolidine ring itself in a stereocontrolled manner. One of the most powerful methods for the stereocontrolled synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between azomethine ylides and alkenes. nih.govmdpi.com This approach can generate multiple stereocenters in a single step with high levels of control. mappingignorance.org
While specific de novo syntheses targeting N-Carbomethoxy-D-proline are not extensively detailed as a singular class, the principles are well-established in amino acid synthesis. For instance, the synthesis of proline can be influenced by precursors and reaction conditions. In certain biological systems, proline synthesis is significantly affected by the availability of precursors like glutamate. nih.govcas.cz Synthetic strategies can mimic these principles by using chiral starting materials or catalysts to guide the cyclization of a linear precursor, thereby establishing the D-configuration of the final N-protected proline derivative.
Chiral Auxiliary and Catalyst-Directed Approaches for N-Carbomethoxy-D-Proline Derivatives
To ensure the correct stereochemical outcome, synthetic chemists often employ chiral auxiliaries or catalysts.
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com
Oxazolidinones : Evans oxazolidinones are well-known chiral auxiliaries. In the synthesis of proline derivatives, an oxazolidinone can be used as a chiral dipolarophile in 1,3-dipolar cycloaddition reactions with azomethine ylides, leading to polyfunctionalized prolines in high enantiomeric purity. nih.gov
Pseudoephedrine : Pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. The subsequent alkylation of the enolate occurs with high facial selectivity, directed by the stereocenters of the pseudoephedrine backbone. wikipedia.org
Catalyst-directed synthesis offers an atom-economical alternative where a small amount of a chiral catalyst orchestrates the asymmetric transformation.
Phase-Transfer Catalysis : The enantioselective preparation of 4-substituted proline scaffolds can be achieved through a double allylic alkylation of a glycine (B1666218) imine analog in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. nih.gov
Metal Catalysis : Transition metals, particularly rhodium, are effective for the catalytic hydrogenation of substituted pyrrole (B145914) systems. This method can reduce the aromatic pyrrole ring to a pyrrolidine with excellent diastereoselectivity, creating up to four new stereocenters in a controlled fashion. researchgate.net For example, the rhodium-catalyzed hydrogenation of N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester proceeds with 95% diastereomeric excess. researchgate.net Chiral Brønsted acids have also been used to catalyze intramolecular hydroamination, providing pyrrolidines in high yield and enantioselectivity. chemrxiv.org
Table 1: Examples of Catalyst-Directed Synthesis of Proline/Pyrrolidine Derivatives
| Catalyst System | Reaction Type | Substrate | Product Feature | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Chinchonidine-derived catalyst | Phase-Transfer Double Allylic Alkylation | Glycine imine analog | (S)-4-methyleneproline scaffold | Enantioselective | nih.gov |
| Rhodium on Carbon (Rh/C) | Heterogeneous Catalytic Hydrogenation | Pyrrole-2-carboxylic acid | DL-proline | 98% yield | researchgate.net |
| Rhodium on Alumina (Rh/Al₂O₃) | Heterogeneous Catalytic Hydrogenation | 2,5-dimethylpyrrole | cis-2,5-dimethylpyrrolidine | 70% yield | researchgate.net |
| Imidodiphosphorimidate (IDPi) Brønsted Acid | Intramolecular Hydroamination | Alkene with nosyl protecting group | Pyrrolidines with quaternary stereocentres | High enantioselectivity | chemrxiv.org |
Electrochemical Oxidation in the Synthesis of N-Methoxycarbonylated Systems
Electrochemical synthesis is recognized as a sustainable and powerful strategy for constructing challenging chemical bonds. researchgate.net Anodic oxidation, in particular, can be used to functionalize nitrogen-containing heterocycles. nih.gov In a process known as the Shono oxidation, N-carbomethoxy-protected amines can be anodically oxidized in the presence of a nucleophile like methanol (B129727) to install a methoxy (B1213986) group on the carbon alpha to the nitrogen.
This α-methoxylated carbamate (B1207046) is a versatile intermediate. For example, in the synthesis of piperidine (B6355638) derivatives, an N-methoxycarbonylated piperidine is transformed into the corresponding α-methoxylated carbamate via electrochemical oxidation. researchgate.net This intermediate can then be coupled with other molecules with high stereoselectivity. researchgate.net This principle is applicable to the N-carbomethoxy pyrrolidine system, providing a route to C2- or C5-functionalized proline derivatives. The electrochemical approach avoids harsh chemical oxidants and often proceeds under mild conditions. researchgate.netkuleuven.be
Functionalization and Derivatization of N-Carbomethoxy-D-Proline
Once the N-Carbomethoxy-D-proline scaffold is obtained, its pyrrolidine ring can be further modified to introduce a wide array of chemical functionalities. This derivatization is key to creating analogs with tailored properties for specific applications. mdpi.com
Regioselective Substitution Reactions on the Pyrrolidine Ring of N-Carbomethoxy-D-Proline
Controlling the position of substitution on the pyrrolidine ring is a significant synthetic challenge. Different positions (C2, C3, C4, C5) can be targeted using specific methodologies.
C4-Substitution : The Heck arylation of N-carbomethoxy-3-dehydroproline methyl ester with arenediazonium salts is a highly regio- and stereocontrolled reaction that produces 4-aryldehydroproline derivatives. acs.orgacs.org The reaction proceeds effectively at 60 °C with a palladium acetate (B1210297) catalyst, and different protocols can be used to yield either 4-aryl-2-hydroxy- or 4-aryl-2-methoxyproline derivatives, which are then converted to the final 4-aryl-2-dehydroprolines. acs.org
Table 2: Heck Arylation of N-carbomethoxy-L-3-dehydroproline methyl ester (5) with Arenediazonium Salts
| Entry | Aryl Group (Ar) | Protocola | Adducts | Overall Yield (%)b | Reference |
|---|---|---|---|---|---|
| 1 | Phenyl | A | 6a /6b | 50 | acs.org |
| 2 | o-Methoxyphenyl | B | 7a /7b | 85 | acs.org |
| 3 | p-Methoxyphenyl | B | 8a /8b | 70 | acs.org |
| 4 | p-Nitrophenyl | B | 9a /9b | 10 | acs.org |
| 5 | p-Chlorophenyl | A | 10a /10b | 40 | acs.org |
C5-Substitution : The functionalization at C5 often takes advantage of the adjacent pyrrolidine nitrogen. Formation of an iminium ion at the nitrogen allows for nucleophilic attack at the C5 position. chemrxiv.org
C3-Substitution : Directing substitution to the C3 position has been a focus of C-H activation studies, primarily involving C-H arylations. chemrxiv.org
Introduction of Diverse Chemical Moieties onto N-Carbomethoxy-D-Proline
The derivatization of N-Carbomethoxy-D-proline is not limited to C-C bond formation. A variety of functional groups can be introduced, highlighting its versatility as a scaffold.
Derivatization for Analysis : The carboxyl and amino groups of proline can be modified for analytical purposes, such as gas chromatography. sigmaaldrich.com A common two-step process involves esterification of the carboxyl group (e.g., methylation with methanolic HCl) followed by acylation of the secondary amine (e.g., acetylation with trifluoroacetic anhydride). sigmaaldrich.com This process replaces the active hydrogens and improves chromatographic properties without causing racemization. sigmaaldrich.com
Peptide and Bioconjugate Synthesis : The N-terminus of proline can be modified to attach larger molecules. For example, a ketone group can be installed on the proline N-terminus, which can then be covalently modified by reacting with alkoxyamine- or hydrazine-containing reagents to form stable oxime or hydrazone linkages. nih.gov This allows for the site-specific construction of complex bioconjugates. nih.gov
Introduction of Fluorine : Given the unique properties of fluorine-containing compounds in medicinal chemistry, methods to create fluorinated proline analogs are of high interest. mdpi.com Cascade reactions involving CF₃-substituted allenynes can lead to highly functionalized proline derivatives containing trifluoromethyl groups. mdpi.com
The ability to selectively synthesize and subsequently functionalize N-Carbomethoxy-D-proline underscores its importance as a versatile chiral building block for creating complex molecular architectures.
Modifications at the Carboxyl Group of N-Carbomethoxy-D-Proline
The carboxylic acid functionality of N-Carbomethoxy-D-proline is a key site for synthetic elaboration, allowing for the construction of more complex molecules such as peptides, esters, and other derivatives. Standard transformations applicable to carboxylic acids can be readily employed.
Esterification: The carboxyl group can be converted to an ester through various methods. Fischer esterification, for example, involves reacting the amino acid with an alcohol under acidic catalysis. pearson.com In a typical procedure, the reaction of proline with an alcohol like 4-hydroxybenzyl alcohol is initiated by protonating the carbonyl oxygen with a catalyst such as HCl, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. pearson.com
Amide Bond Formation: The formation of an amide bond (peptidic linkage) is one of the most important reactions of the carboxyl group. Direct condensation with an amine is generally inefficient due to acid-base neutralization. libretexts.org Therefore, coupling reagents are employed to activate the carboxylic acid. A common and effective method for coupling electron-deficient amines or sterically hindered substrates involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (HOBt) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). nih.gov This protocol has been successfully used for coupling N-Boc protected amino acids, such as Boc-proline and Boc-valine, with various amines in high yields. nih.gov The reaction proceeds through a highly reactive acyl-iminium ion intermediate generated from the HOBt ester and DMAP. nih.gov
Hydrolysis: In synthetic sequences involving ester derivatives, the carboxyl group can be regenerated through hydrolysis. For instance, in a total synthesis of aryl kainoids starting from a derivative of N-carbomethoxy-L-proline, a triester intermediate was selectively hydrolyzed under controlled acidic conditions to furnish a dicarboxylic acid in 80% yield. acs.org
The following table summarizes common modifications at the carboxyl group:
| Reaction Type | Reagents/Conditions | Product | Notes |
| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., HCl) | Ester | A standard method for converting carboxylic acids to esters. pearson.com |
| Amide Coupling | Amine (R-NH2), EDC, HOBt, cat. DMAP | Amide | Effective for a wide range of amines, including electron-deficient ones. nih.gov |
| Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH) | Carboxylic Acid | Used to deprotect carboxyl groups that have been masked as esters. acs.org |
Protecting Group Strategies and Manipulations Relevant to the N-Carbomethoxy Moiety
In multi-step synthesis, particularly in peptide chemistry, the protection of the amine group is crucial to prevent unwanted side reactions. The N-carbomethoxy group is a carbamate that serves as an effective protecting group for the secondary amine of the proline ring. masterorganicchemistry.com Its synthetic utility is defined by its stability under certain conditions and the specific methods required for its removal, which allows for its strategic incorporation alongside other protecting groups. organic-chemistry.org
Orthogonal Deprotection Approaches for N-Carbomethoxy-D-Proline
Orthogonal protection is a fundamental strategy in complex synthesis that allows for the selective removal of one protecting group in the presence of others. organic-chemistry.org This is achieved by choosing groups that are cleaved under distinct, non-interfering reaction conditions. masterorganicchemistry.comorganic-chemistry.org The N-carbomethoxy group's stability profile makes it a valuable component in such strategies.
The removal of the N-carbomethoxy group requires significantly harsh conditions compared to more common amine protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). For example, in a synthesis of aryl kainoids, the N-carbomethoxy group was removed by hydrolysis with 6 N hydrochloric acid at reflux for 40-72 hours. acs.org This demonstrates its high stability under strongly acidic conditions where a Boc group, which is cleaved by milder acids like trifluoroacetic acid (TFA), would be readily removed. acs.orgmasterorganicchemistry.com This difference in lability allows for an orthogonal scheme where a Boc group can be selectively cleaved while the N-carbomethoxy group remains intact.
The following table compares the deprotection conditions for the N-carbomethoxy group with other common amine protecting groups, illustrating the basis for orthogonal strategies.
| Protecting Group | Abbreviation | Cleavage Conditions |
| Carbomethoxy | Cbz, Z | H₂, Pd/C (Hydrogenolysis) |
| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) |
| Carbomethoxy | - | Harsh Acid (e.g., 6 N HCl, reflux) acs.org |
Stability and Reactivity of the N-Carbomethoxy Group in Synthetic Sequences
The stability of the N-carbomethoxy group under a variety of reaction conditions makes it a robust protecting group for multi-step syntheses. Its resistance to harsh acidic hydrolysis, as noted previously, implies it is stable to the milder acidic conditions used to remove Boc groups and to the basic conditions used for Fmoc group removal. acs.orgmasterorganicchemistry.com It is also stable to the catalytic hydrogenation conditions that are used to cleave benzyl-type protecting groups like the Carbobenzyloxy (Cbz) group. masterorganicchemistry.com
While highly stable, the N-carbomethoxy group is not completely inert and its presence can influence the reactivity of the molecule.
Influence on Reactivity: In the synthesis of substituted proline derivatives, researchers noted that the nature of the nitrogen protecting group, including the carbomethoxy group, was a principal factor influencing the diastereoselectivity of subsequent reactions. whiterose.ac.uk In other studies, the presence of an N-carbomethoxy group was found to be essential for activating an imine C=N bond towards reduction by an NADH model. tue.nl
Chemical Cleavage: Although resistant to many standard deprotection protocols, specific reagents have been developed for its cleavage under milder, non-hydrolytic conditions. An efficient protocol for the cleavage of various N-alkoxycarbonyl groups, including N-carbomethoxy, from pyrrolidine derivatives involves the use of tert-butylamine (B42293) (t-BuNH₂) in methanol. uaeh.edu.mxuaeh.edu.mx This method provides a selective, non-acidic route for deprotection.
The stability of the N-carbomethoxy group under common synthetic conditions is summarized in the table below.
| Reagent/Condition | Stability | Notes |
| Trifluoroacetic Acid (TFA) | Stable | Conditions typically used for Boc deprotection. masterorganicchemistry.com |
| Piperidine (20% in DMF) | Stable | Conditions typically used for Fmoc deprotection. masterorganicchemistry.com |
| H₂, Pd/C | Stable | Conditions typically used for Cbz deprotection. masterorganicchemistry.com |
| 6 N HCl, reflux | Labile | Harsh acidic conditions required for cleavage. acs.org |
| t-BuNH₂ in MeOH | Labile | A specific, non-hydrolytic cleavage method. uaeh.edu.mxuaeh.edu.mx |
Advanced Reaction Chemistry of N Carbomethoxy D Proline Derivatives
Transition Metal-Catalyzed Transformations Involving N-Carbomethoxy-D-Proline Systems
Transition metals, particularly palladium, have proven to be indispensable tools for the functionalization of N-Carbomethoxy-D-proline derivatives. These catalysts facilitate a range of transformations that allow for the introduction of diverse substituents with high levels of control over the reaction's outcome.
Regio- and Stereoselective Heck Arylation Reactions of N-Carbomethoxy-Dehydroproline Esters
The Heck-Matsuda arylation of N-carbomethoxy-L-3-dehydroproline methyl ester using arenediazonium tetrafluoroborates is a notable example of a highly controlled reaction. acs.orgblucher.com.brnih.gov This process yields chiral 4-aryldehydroproline derivatives with remarkable regio- and stereocontrol, often producing a single stereoisomer in optically active form. acs.org The reaction proceeds effectively under base-free, acidic conditions, which is advantageous as it prevents the conversion of the desired products into pyrroles. acs.org The capture of the initial Heck adduct by water or methanol (B129727) is believed to contribute to this stability. acs.org
Research has demonstrated that this methodology can be applied to synthesize neuroexcitatory aryl kainoids. acs.orgblucher.com.br For instance, the Heck adduct o-methoxyphenyl-2-dehydroproline was utilized as a key starting material in the stereocontrolled total synthesis of several neurotoxic aryl kainoids. acs.org The yields for these Heck arylations can range from moderate to good (10-85%), depending on the specific arenediazonium salt used. acs.org
Table 1: Heck Arylation of N-Carbomethoxy-L-3-dehydroproline Methyl Ester with Various Arenediazonium Salts
| Entry | Aryl Group (Ar) | Product | Yield (%) |
| 1 | Phenyl | 4-Phenyl-2,3-dehydroproline derivative | 65 |
| 2 | o-Methoxyphenyl | 4-(o-Methoxyphenyl)-2,3-dehydroproline derivative | 70 |
| 3 | p-Nitrophenyl | 4-(p-Nitrophenyl)-2,3-dehydroproline derivative | 85 |
| 4 | p-Bromophenyl | 4-(p-Bromophenyl)-2,3-dehydroproline derivative | 55 |
| 5 | p-Fluorophenyl | 4-(p-Fluorophenyl)-2,3-dehydroproline derivative | 60 |
Cross-Metathesis for Pyrrolidine (B122466) Functionalization in N-Carbomethoxy-Proline Derivatives
Cross-metathesis has emerged as a powerful strategy for the functionalization of the pyrrolidine ring in N-Carbomethoxy-proline derivatives. This reaction, often catalyzed by ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs catalysts, allows for the introduction of new carbon-carbon bonds and the synthesis of structurally diverse proline analogs. organic-chemistry.orgmdpi.com For example, cross-metathesis can be employed to introduce alkenyl chains onto the pyrrolidine ring, which can then be further manipulated. The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst and reaction conditions. mdpi.com The development of catalysts with N-heterocyclic carbene (NHC) ligands has been particularly beneficial for reactions involving renewable feedstocks. mdpi.com
Palladium-Catalyzed Isomerization in N-Carbomethoxy-Dihydropyrroles
Palladium catalysts are also effective in promoting the isomerization of N-acyl-2,5-dihydropyrroles to the corresponding N-formyl- and N-carbomethoxy-2,3-dihydropyrroles. grafiati.comacs.org This transformation is significant as it allows for the conversion of a less substituted double bond to a more substituted and often more useful enamide system. These resulting 2,3-dihydropyrroles can then serve as versatile intermediates for further functionalization, including palladium-catalyzed tandem α-arylation/isomerization reactions. acs.org
Other Cross-Coupling Methodologies for N-Carbomethoxy-D-Proline Analogs
Beyond the Heck reaction, other cross-coupling methodologies have been successfully applied to N-Carbomethoxy-D-proline analogs. For instance, Sonogashira cross-coupling reactions have been utilized for the on-resin synthesis of peptides containing proline derivatives. nih.govrsc.org This involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. rsc.org Additionally, copper-catalyzed N-arylation reactions, promoted by L-proline, have been developed for the synthesis of N-aryl amino acid derivatives under mild conditions. mdpi.com These methods expand the toolkit available to chemists for the synthesis of complex and functionally diverse proline-containing molecules.
Asymmetric Organocatalytic Reactions Utilizing N-Carbomethoxy-D-Proline Motifs
In addition to serving as substrates in transition metal-catalyzed reactions, N-Carbomethoxy-D-proline and its derivatives are themselves used to create powerful organocatalysts for asymmetric transformations.
Design and Performance of N-Carbomethoxy-Proline Based Organocatalysts
The chiral pyrrolidine scaffold of proline is a common feature in many successful organocatalysts. nih.govresearchgate.netmdpi.com By modifying the nitrogen and the carboxylic acid of proline, researchers have designed a wide array of catalysts for various asymmetric reactions, including aldol (B89426) and Michael additions. nih.govscirp.org While L-proline is a natural and widely used organocatalyst, its D-enantiomer, D-proline, is also employed, often exhibiting similar catalytic performance but leading to the opposite enantiomer of the product. researchgate.net
The design of these catalysts often involves attaching the proline unit to a larger scaffold, which can influence the steric and electronic environment of the catalytic site and, consequently, the stereochemical outcome of the reaction. nih.govscirp.org For example, proline-based organocatalysts with C2 symmetry have been synthesized and evaluated in enantioselective aldol reactions. nih.gov The performance of these catalysts, in terms of yield and enantioselectivity, is highly dependent on the substituents on the proline ring and the reaction conditions. nih.govscirp.org While some N-carbomethoxy-proline based organocatalysts may show lower enantioselectivity compared to unmodified L-proline in certain reactions, they can offer advantages such as improved stability and solubility. nih.gov
Table 2: Performance of a Proline-Based Organocatalyst in the Asymmetric Aldol Reaction of Acetone with Substituted Benzaldehydes
| Entry | Aldehyde | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | Catalyst 1 | 75 | 55 |
| 2 | 4-Nitrobenzaldehyde | Catalyst 1 | 88 | 61 |
| 3 | 4-Chlorobenzaldehyde | Catalyst 1 | 80 | 58 |
| 4 | 4-Methoxybenzaldehyde | Catalyst 1 | 70 | 50 |
Scope and Limitations of Catalytic Enantioselective Reactions with N-Carbomethoxy-Proline Derivatives
N-protected proline derivatives, including those with the N-carbomethoxy group, are pivotal in organocatalysis and as ligands in metal-catalyzed enantioselective reactions. nih.govorganic-chemistry.org Their efficacy stems from the rigid pyrrolidine backbone which helps create a well-defined chiral environment for stereochemical control. organic-chemistry.org
In multicatalysis strategies, N-protected prolines can act as both a chiral catalyst and an activator for imine intermediates. For instance, in the enantioselective reductive alkynylation of secondary amides, N-Ac-L-proline and other N-protected derivatives have been shown to be effective. nih.gov While direct data on N-Carbomethoxy-D-proline as the catalyst in this specific reaction is limited, the robustness of the reaction with various N-protected prolines suggests its potential. nih.gov The choice of the N-protecting group can influence the catalyst's acidity and steric profile, which in turn affects the enantiomeric excess (ee) and yield of the product. nih.gov A significant limitation in such catalytic systems can be the compatibility between the different catalytic species and the potential for catalyst deactivation. frontiersin.orgnih.gov
Derivatives of N-carbomethoxy-proline are also valuable as substrates in enantioselective transformations. A notable example is the regio- and stereoselective Heck arylation of N-carbomethoxy-L-3-dehydroproline methyl ester. acs.orgacs.org This reaction, using arenediazonium salts, proceeds with high regio- and stereocontrol to yield chiral 4-aryldehydroproline derivatives, which are precursors to neuroexcitatory aryl kainoids. acs.org The reaction conditions, however, require careful optimization, as standard protocols can be ineffective, necessitating higher catalyst loading and specific solvent systems. acs.org A limitation observed was that the use of a base, common in many Heck reactions, was found to inhibit the desired arylation. acs.org
Table 1: Catalytic Enantioselective Reactions Involving N-Carbomethoxy-Proline Scaffolds Data synthesized from research on related proline derivatives.
| Reaction Type | Catalyst/Ligand | Substrate Example | Product Type | Typical ee (%) | Reference |
|---|---|---|---|---|---|
| Reductive Alkynylation | N-Ac-L-proline / (CuOTf)₂·toluene | Secondary Amide | α-Chiral Propargylamine | 63-93 | nih.gov |
| Heck Arylation | Pd(OAc)₂ | N-carbomethoxy-L-3-dehydroproline | 4-Aryl-2-dehydroproline | High Stereoselectivity | acs.org |
| Aldol Reaction | Proline Derivatives | Aldehyde + Ketone | β-Hydroxy Ketone | up to >98 | scirp.orgscirp.org |
Intramolecular Cyclization and Ring-Forming Reactions of N-Carbomethoxy-Proline Precursors
The construction of complex ring systems is a frequent strategy in the synthesis of natural products and pharmaceuticals. Precursors derived from N-Carbomethoxy-D-proline are well-suited for intramolecular cyclization reactions, leveraging the inherent stereochemistry of the proline backbone to guide the formation of new stereocenters.
The intramolecular aza-Michael reaction is a powerful method for constructing nitrogen-containing heterocycles. rsc.orgrsc.org In systems derived from amino acids, the nitrogen nucleophile (such as a carbamate) adds to a tethered α,β-unsaturated carbonyl moiety in a conjugate fashion. The N-carbomethoxy group, functioning as a carbamate (B1207046), is a suitable nucleophile for such transformations, particularly when activated. nih.gov
Research has shown that for precursors designed to form 2,5-disubstituted pyrrolidines, the intramolecular aza-Michael reaction can be promoted by catalytic amounts of acid, such as dry HCl. whiterose.ac.uk The nature of the nitrogen protecting group, like the carbomethoxy group, has been noted as a principal factor influencing the diastereoselectivity of the cyclization, alongside the choice of acid catalyst. whiterose.ac.uk This highlights a key area for optimization and control in synthesizing substituted proline derivatives. The reaction often proceeds under mild conditions and can lead to the formation of bicyclic or more complex heterocyclic structures when starting with appropriately functionalized proline precursors. bohrium.com
Metal-catalyzed N-H insertion reactions of α-diazo compounds represent a direct and efficient route for C-N bond formation. sioc-journal.cn This methodology has been applied to the asymmetric synthesis of substituted prolines. In a key study, the rhodium-mediated intramolecular N-H insertion of a δ-amino α-diazo ester was shown to be highly stereoselective, affording exclusively the cis-5-substituted 3-oxo proline. acs.org
While the study utilized an N-Boc protecting group, the mechanistic principles are directly applicable to N-carbomethoxy analogues. The reaction proceeds via a metal carbenoid intermediate. u-tokyo.ac.jprsc.org The high stereospecificity of the insertion suggests a concerted or nearly concerted mechanism where the N-H bond adds across the metal-carbene bond. acs.org It is proposed that the carbomethoxy group (or other N-acyl groups) may be forced into an axial position by the metal catalyst, facilitating a proton transfer that results in the observed cis stereochemistry. acs.org These 3-oxo proline products are versatile intermediates that can be further elaborated to various cis-5-substituted prolines.
Table 2: Key Intramolecular Ring-Forming Reactions
| Reaction Type | Precursor Type | Catalyst/Promoter | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Aza-Michael Addition | Enone with N-carbomethoxy tether | Dry HCl | 2,5-disubstituted pyrrolidine | N-protecting group influences diastereoselectivity | whiterose.ac.uk |
Reductions and Oxidations of N-Carbomethoxy-D-Proline Derivatives
Selective reduction and oxidation reactions are fundamental for the functional group interconversions required to transform N-Carbomethoxy-D-proline derivatives into target molecules. The challenge often lies in achieving chemoselectivity, preserving the chiral integrity of the proline core while modifying other parts of the molecule.
The chemoselective hydrogenation of carbon-carbon double bonds in the presence of other reducible functional groups is a common and crucial transformation. researchgate.netnih.govorganic-chemistry.org In the synthesis of complex molecules from proline derivatives, unsaturated intermediates are frequently generated.
A prime example is the catalytic hydrogenation of 4-aryl-2-dehydroproline intermediates, which are themselves formed from the Heck reaction of N-carbomethoxy-3-dehydroproline methyl ester. acs.org The hydrogenation of the endocyclic double bond in these systems has been shown to proceed with high stereoselectivity, leading to the formation of cis-substituted proline derivatives. This step was critical in the total synthesis of neuroexcitatory aryl kainoids, where the stereochemistry at the newly formed centers was set by the facial selectivity of the hydrogen addition, guided by the existing stereocenters of the proline ring. acs.org The reaction is typically carried out using standard hydrogenation catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.
Oxidative cleavage can refer to the cleavage of the proline ring itself or the removal of the N-carbomethoxy protecting group. The N-carbomethoxy group is generally stable but can be cleaved under harsh conditions. For example, acidic hydrolysis using 6 N HCl at reflux can be employed to remove the group, yielding the free secondary amine of the proline ring. acs.org This method, however, is not selective and will also hydrolyze other sensitive functional groups like esters.
More targeted oxidative cleavage strategies can affect the proline ring. Studies on the oxidation of prolyl peptides by hydroxyl radicals have shown that the reaction can lead to cleavage of the peptide bond at the proline residue. nih.gov This process involves the oxidative modification of the proline ring itself, leading to the formation of a 2-pyrrolidone compound as a major product. nih.gov While this research focuses on peptide degradation, the underlying mechanism provides a basis for understanding potential pathways for the oxidative cleavage of N-Carbomethoxy-D-proline systems under specific radical-generating conditions. Other oxidative cleavage methods, such as those targeting alkynes or diols, can be applied to substituents on the proline ring to introduce carboxylic acid or other functionalities. researchgate.netorganic-chemistry.org
Applications in Complex Molecule Synthesis and Chemical Biology
N-Carbomethoxy-D-Proline as a Chiral Building Block in Natural Product Synthesis
The inherent chirality and conformational rigidity of the proline scaffold are fundamental to its use in asymmetric synthesis. The D-configuration of N-Carbomethoxy-D-proline provides access to enantiomeric series of molecules that are often crucial for biological activity, including various enzyme inhibitors and natural products. mdpi.comgoogle.com The N-carbomethoxy group offers stable protection of the secondary amine, which can be crucial during multi-step synthetic sequences.
N-Carbomethoxy-D-proline and its derivatives serve as versatile starting materials for synthesizing complex molecules with specific stereochemistry. The pyrrolidine (B122466) ring acts as a rigid scaffold from which other functionalities and stereocenters can be elaborated. For instance, D-proline derivatives are key components in the synthesis of peptidomimetic scaffolds designed to target specific enzymes, such as matrix metalloproteases. mdpi.com The synthesis of pyrroloindoline-containing natural products, a class of molecules with significant biological activity, often relies on strategies involving proline-based structures to establish the intricate tricyclic core with its densely packed chiral centers. rsc.org Methodologies for creating quaternary proline analogues, which are important in medicinal chemistry, often start from protected proline derivatives to control the stereochemical outcome. nih.gov
The construction of stereodefined molecular architectures is a cornerstone of modern organic synthesis, and chiral building blocks like N-Carbomethoxy-D-proline are essential for this purpose. nih.gov The compound can be used in reactions such as 1,3-dipolar cycloadditions of azomethine ylides, where the stereochemistry of the proline ring directs the formation of new stereocenters in the resulting polysubstituted pyrrolidines. nih.gov This control is critical for building complex alkaloids and other natural products where precise spatial arrangement of atoms is necessary for function. grantome.comgrantome.com The defined stereochemistry of the D-proline starting material ensures that the synthetic route proceeds with high diastereoselectivity, leading to the desired enantiomer of the target molecule.
Application in Peptide and Peptidomimetic Design with N-Carbomethoxy-D-Proline
In peptide science, proline is unique due to its secondary amine, which forms a tertiary amide bond within the peptide backbone, restricting the available conformations. nih.gov This property is exploited to design peptides and peptidomimetics with specific secondary structures and enhanced stability. researchgate.net The N-carbomethoxy modification on a D-proline residue further refines these conformational effects.
The incorporation of proline and its derivatives into a peptide chain imposes significant conformational constraints. nih.gov The cyclic side chain restricts the backbone dihedral angle φ to approximately -65°, and the tertiary amide bond can exist in either a cis or trans conformation. nih.govnih.gov The N-carbomethoxy group influences this cis-trans equilibrium. Studies on N-methoxycarbonyl-proline-containing model peptides show that this modification can increase the population of the cis amide bond isomer compared to N-acetylated proline. nih.gov This effect is solvent-dependent, with the cis population increasing with solvent polarity. nih.gov Furthermore, the rotational barrier for cis-trans isomerization is lowered, which can impact the folding kinetics of a peptide. nih.govresearchgate.net These predictable conformational biases are used to stabilize specific secondary structures like β-turns and polyproline helices. researchgate.net
| Feature | N-Acetyl-Proline (Prolylamide) | N-Carbomethoxy-Proline (Prolylcarbamate) |
| Cis Isomer Population | Baseline | Increased by ~9% (gas phase) to ~17% (solution) nih.gov |
| Cis-Trans Isomerization Barrier | Higher | Lowered by 3.7-4.7 kcal/mol nih.gov |
| Effect of Solvent Polarity | Cis population increases with polarity | Effect is amplified compared to prolylamide nih.gov |
During solid-phase peptide synthesis (SPPS), the aggregation of growing peptide chains, often due to the formation of intermolecular β-sheet structures, can lead to incomplete reactions and low yields. sigmaaldrich.comchempep.com To overcome this, "pseudoproline" dipeptides are often incorporated into the sequence. wikipedia.org These are derivatives of serine, threonine, or cysteine where the side chain is cyclized onto the backbone nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring that mimics proline. wikipedia.orgiris-biotech.de
This proline-like ring structure introduces a "kink" into the peptide backbone, disrupting the hydrogen bonding patterns responsible for aggregation. chempep.compeptide.com While N-Carbomethoxy-D-proline is not a pseudoproline itself, its incorporation serves a similar purpose. As an N-substituted amino acid, it acts as a secondary amino acid surrogate, breaking up the secondary structures that cause aggregation. sigmaaldrich.com This leads to improved solvation of the peptide chain, more efficient coupling and deprotection steps, and ultimately higher purity and yield of the final peptide product. sigmaaldrich.comchempep.com
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of peptides and small molecules. Proline analogs and chimeras are powerful tools in this process, allowing researchers to probe the conformational and electronic requirements of a binding site. researchgate.net N-Carbomethoxy-D-proline serves as such an analog. By replacing a native proline residue with this derivative, one can investigate the importance of the proline nitrogen's hydrogen bond donating ability, which is removed by the carbomethoxy group. researchgate.net This modification also introduces different steric and electronic properties that can influence binding affinity and specificity. nih.govnih.gov
The use of the D-enantiomer is particularly significant, as stereochemistry is often a critical determinant of biological function. mdpi.com Incorporating N-Carbomethoxy-D-proline instead of its L-counterpart can dramatically alter the three-dimensional structure of a peptide, which can lead to changes in receptor binding or enzyme inhibition. This strategy is frequently employed in the development of peptidomimetic drugs, where enhanced stability against proteolysis and improved target affinity are desired. mdpi.com
Development of Enzyme Inhibitors and Probes Utilizing N-Carbomethoxy-D-Proline Fragments
The conformationally constrained nature of the D-proline backbone, readily accessible from N-Carbomethoxy-D-proline, makes it an ideal template for creating inhibitors that can fit into the specific clefts of enzyme active sites mdpi.com. This has been particularly fruitful in the development of inhibitors for metalloenzymes.
Metallo-β-lactamases (MBLs) are a significant threat to the efficacy of β-lactam antibiotics whiterose.ac.ukrsc.org. A key strategy in designing inhibitors for these zinc-dependent enzymes is to create molecules that can effectively chelate the catalytic zinc ions. The D-proline scaffold has been instrumental in this endeavor.
The core design principle involves using the D-proline framework to orient a thiol and a carboxylate group in the correct geometry to coordinate with the two zinc ions in the MBL active site mdpi.com. Research has shown that the D-enantiomer of proline-based inhibitors exhibits a higher affinity for the IMP-1 MBL, a subclass B1 enzyme, compared to the L-enantiomer mdpi.com. This preference is attributed to the D-proline chemotype's ability to adopt a conformation that allows for more favorable interactions within the catalytic cleft mdpi.com.
A critical factor in the design of these inhibitors is the distance between the zinc-binding moieties. Studies on a series of D-proline derivatives with varying linker lengths in an amide appendage have demonstrated that shorter distances between the thiol and carboxylate groups lead to more potent inhibition of the IMP-1 enzyme mdpi.com.
| Compound | Linker Structure | Inhibition Activity |
|---|---|---|
| D-proline derivative 1 | Shortest distance between thiol and carboxylate | Most active |
| D-proline derivative 2 | Intermediate distance | Moderately active |
| D-proline derivative 3 | Longest distance | Least active |
Matrix metalloproteases (MMPs) are zinc-dependent endopeptidases implicated in various physiological and pathological processes, including cancer mdpi.comnih.gov. The development of selective MMP inhibitors has been a long-standing goal in medicinal chemistry. D-proline derivatives, synthesized from precursors like N-Carbomethoxy-D-proline, have emerged as a promising class of MMP inhibitors mdpi.com.
A key strategy for achieving both potency and selectivity involves the modification of the D-proline ring. Structure-activity relationship (SAR) studies have revealed that introducing an sp²-hybridized center at the C-4 position of the pyrrolidine ring can lead to a significant enhancement in inhibitory activity against MMPs such as MMP-1 and MMP-3 nih.govacs.org. This has been achieved by incorporating functionalized oxime moieties or exomethylene groups at this position nih.govacs.org.
Further modifications, such as the introduction of different appendages at the 3 or 4-positions and the attachment of various N-arylsulfonyl groups, have been explored to fine-tune the selectivity of these inhibitors for specific MMPs, including MMP-2 (gelatinase A) mdpi.com.
| Compound | Modification at C-4 | Potency (IC50) |
|---|---|---|
| Saturated analog | sp³ carbon | Order of magnitude less potent |
| Unsaturated analog | sp² carbon (e.g., exomethylene) | <100 nM for MMP-1, <10 nM for MMP-3 |
Contributions to Organocatalyst and Chiral Ligand Development from N-Carbomethoxy-D-Proline
The chiral nature of D-proline makes its N-protected form, N-Carbomethoxy-D-proline, a valuable starting material for the synthesis of organocatalysts and chiral ligands for asymmetric catalysis.
Proline and its derivatives are among the most widely used organocatalysts, capable of catalyzing a variety of asymmetric transformations with high enantioselectivity nih.govrsc.org. The synthesis of these catalysts often begins with a protected form of proline, such as N-Carbomethoxy-D-proline, to allow for selective modification at other positions of the molecule.
One common strategy involves the attachment of the proline unit to a solid support, creating a heterogeneous catalyst that can be easily recovered and reused nih.gov. For instance, a silica-supported L-proline-based organocatalyst has been synthesized by first reacting N-Boc-L-proline with a modified silica (B1680970) surface, followed by deprotection nih.gov. A similar approach can be applied using N-Carbomethoxy-D-proline to generate the corresponding D-proline-based heterogeneous catalyst.
Another approach is the synthesis of bifunctional organocatalysts where the proline scaffold is modified with other functional groups, such as sulfonamides, to enhance catalytic activity and selectivity nih.gov. The evaluation of these proline-based organocatalysts is typically carried out in well-established asymmetric reactions, such as the aldol (B89426) or Mannich reactions. The performance of the catalyst is assessed by measuring the yield and enantiomeric excess (ee) of the product.
The rigid D-proline backbone is an excellent scaffold for the design of chiral ligands for metal-catalyzed asymmetric reactions. N-Carbomethoxy-D-proline serves as a convenient starting material for the synthesis of these ligands, as the carbomethoxy group can be readily removed or transformed after the desired ligand framework has been constructed.
A common design strategy is the creation of C₂-symmetric ligands, where two chiral proline units are incorporated into a larger molecular structure. Examples of such ligands derived from proline include bis(oxazoline) and N,N'-dioxide ligands tdl.orgrsc.org. These ligands can coordinate with a variety of metal ions to form chiral catalysts for reactions such as Friedel-Crafts alkylations and conjugate additions tdl.orgnih.gov.
The synthesis of these ligands typically involves the coupling of N-protected proline with a suitable linker molecule, followed by further chemical transformations and deprotection. The resulting chiral ligands are then evaluated in asymmetric catalytic reactions to determine their effectiveness in inducing stereoselectivity.
Analytical and Spectroscopic Techniques in Research on N Carbomethoxy D Proline
Chromatographic Separation and Purity Assessment of N-Carbomethoxy-D-Proline and Its Derivatives
Chromatographic techniques are indispensable for separating N-Carbomethoxy-D-proline from starting materials, byproducts, and other impurities, as well as for assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of N-Carbomethoxy-D-proline. Due to the compound's polarity, reversed-phase HPLC is commonly utilized. A C18 stationary phase is effective for separation, with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. Isocratic or gradient elution can be employed to achieve optimal separation from related impurities. impactfactor.orgresearchgate.net
Detection is often performed using a UV detector, although the chromophore in N-Carbomethoxy-D-proline provides limited absorbance. For enhanced sensitivity and quantification at low concentrations, derivatization with a fluorescent agent, such as 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), can be performed prior to analysis. rsc.org Chiral HPLC methods can also be developed to confirm the enantiomeric purity of the D-isomer by separating it from its L-enantiomer. impactfactor.orgresearchgate.net
Table 1: Illustrative HPLC Parameters for N-Carbomethoxy-D-Proline Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Elution Mode | Gradient: 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of reactions involving N-Carbomethoxy-D-proline, such as its synthesis from D-proline. libretexts.org By spotting the reaction mixture alongside the starting material on a silica (B1680970) gel plate, the consumption of the reactant and the formation of the product can be visualized over time.
To monitor a reaction, three lanes are typically spotted on the TLC plate: the starting material (e.g., D-proline), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot corresponding to the product, N-Carbomethoxy-D-proline, will appear. The product, being less polar than the starting amino acid, will have a higher retention factor (Rf). The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org
Visualization can be achieved using various methods. A ninhydrin (B49086) stain will stain the primary or secondary amine of the starting D-proline but not the N-substituted product. Alternatively, a potassium permanganate (B83412) stain can be used to visualize both compounds.
Table 2: TLC System for Monitoring Synthesis of N-Carbomethoxy-D-Proline
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl Acetate (B1210297) / Hexane / Acetic Acid (e.g., 50:50:1 v/v/v) |
| Visualization | 1. UV light (if compounds are UV-active)2. Potassium Permanganate stain3. Ninhydrin stain (for starting material) |
| Observation | Disappearance of D-proline spot (lower Rf) and appearance of N-Carbomethoxy-D-proline spot (higher Rf). |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds. N-Carbomethoxy-D-proline itself is not sufficiently volatile for direct GC-MS analysis due to its carboxylic acid group. However, the technique is highly valuable for characterizing more volatile intermediates or byproducts that may arise during its synthesis. nih.gov
For the analysis of the compound or its non-volatile intermediates, a derivatization step is required to increase volatility. This typically involves converting the carboxylic acid to an ester (e.g., a methyl or trimethylsilyl (B98337) ester). hmdb.ca Following derivatization, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum based on the mass-to-charge ratio of the fragmented ions. This fragmentation pattern serves as a molecular fingerprint, allowing for structural confirmation of the intermediate. nih.govrug.nl
Spectroscopic Characterization Methods for N-Carbomethoxy-D-Proline Compounds
Spectroscopic methods are essential for the structural elucidation of N-Carbomethoxy-D-proline, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the structure of N-Carbomethoxy-D-proline. Both ¹H and ¹³C NMR provide a map of the carbon and hydrogen framework of the molecule.
In the ¹H NMR spectrum, the protons on the pyrrolidine (B122466) ring typically appear as complex multiplets in the aliphatic region. A key diagnostic signal is a sharp singlet observed for the three protons of the carbomethoxy (-COOCH₃) group. chemicalbook.com The proton on the α-carbon (the carbon bearing the carboxyl group) also gives a characteristic signal.
The ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule. The carbonyl carbons of the carbamate (B1207046) and the carboxylic acid are readily identified by their characteristic downfield shifts. researchgate.net The presence of cis-trans isomerism about the carbamate N-C bond can lead to a doubling of signals in both ¹H and ¹³C NMR spectra, providing insight into the conformational dynamics of the molecule in solution. researchgate.net
Table 3: Predicted NMR Chemical Shifts (δ) for N-Carbomethoxy-D-Proline in CDCl₃
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| ~9-12 | Broad Singlet | -COOH | |
| ~4.3-4.5 | Multiplet | α-CH | |
| ~3.75 | Singlet | -OCH₃ | |
| ~3.5-3.7 | Multiplet | δ-CH₂ | |
| ~1.9-2.3 | Multiplet | β-CH₂, γ-CH₂ | |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| ~175-180 | -COOH | ||
| ~155-158 | N-COO-CH₃ | ||
| ~58-61 | α-C | ||
| ~52-54 | -OCH₃ | ||
| ~46-48 | δ-C | ||
| ~28-32 | β-C | ||
| ~22-25 | γ-C |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For N-Carbomethoxy-D-proline, the IR spectrum provides clear evidence for its key structural features.
The spectrum is characterized by a very broad absorption band corresponding to the O-H stretch of the carboxylic acid group. Two distinct carbonyl (C=O) stretching absorptions are also prominent: one at a higher wavenumber for the carbamate (urethane) group and another at a lower wavenumber for the carboxylic acid. chemicalbook.commasjaps.com Aliphatic C-H stretching vibrations from the pyrrolidine ring and the methyl group are also observed. researchgate.net
Table 4: Characteristic IR Absorption Frequencies for N-Carbomethoxy-D-Proline
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) |
| Aliphatic C-H | C-H stretch | 3000 - 2850 |
| Carbamate C=O | C=O stretch | ~1740 - 1690 |
| Carboxylic Acid C=O | C=O stretch | ~1725 - 1680 |
| C-N Stretch | C-N stretch | ~1250 - 1180 |
| C-O Stretch | C-O stretch | ~1280 - 1200 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of N-Carbomethoxy-D-proline Analogs
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of N-Carbomethoxy-D-proline and its analogs. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule from its measured mass-to-charge ratio (m/z).
The process involves ionizing the analyte and measuring its m/z in a mass analyzer capable of high resolution, such as a time-of-flight (TOF) or Orbitrap instrument. The experimentally determined exact mass is then compared to the calculated theoretical mass for potential molecular formulas. A close match between the measured and calculated mass provides strong evidence for the chemical formula of the compound and its analogs. acs.org
For instance, in the synthesis of a new analog of N-Carbomethoxy-D-proline, HRMS would be used to confirm that the desired chemical modification has occurred and that the resulting product has the correct elemental formula. The high accuracy of the technique helps to differentiate between compounds with the same nominal mass but different elemental compositions.
Table 1: Illustrative HRMS Data for an N-Carbomethoxy-D-proline Analog
| Presumed Identity | Molecular Formula | Calculated Mass (m/z) [M+H]⁺ | Observed Mass (m/z) [M+H]⁺ | Mass Accuracy (ppm) |
| N-Carbomethoxy-D-proline | C₇H₁₂NO₄⁺ | 174.0761 | 174.0759 | -1.15 |
| Hypothetical Heptyl Ester Analog | C₁₄H₂₆NO₄⁺ | 272.1856 | 272.1852 | -1.47 |
This is an interactive data table. You can sort and filter the data.
Note: Data for the heptyl ester analog is hypothetical to illustrate the principle of HRMS in identifying derivatives. The molecular formula for N-Carbomethoxy-D-proline is C₇H₁₁NO₄, and its exact mass is 173.0688 Da. nih.gov
Chiroptical Characterization of N-Carbomethoxy-D-proline Enantiomers
Chiroptical techniques are a class of spectroscopic methods that are sensitive to the stereochemistry of chiral molecules. These methods rely on the differential interaction of chiral substances with polarized light and are crucial for characterizing the enantiomeric nature of N-Carbomethoxy-D-proline.
Optical Rotation Measurements for Stereochemical Purity of N-Carbomethoxy-D-proline
Optical rotation is a fundamental chiroptical property used to characterize and assess the purity of enantiomers. wikipedia.org A solution of a chiral compound, such as N-Carbomethoxy-D-proline, will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer. The D-enantiomer will rotate light in the opposite direction to the L-enantiomer.
The measurement is performed using a polarimeter. The specific rotation, [α], is a standardized value calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the sample tube (l). wikipedia.org
Specific Rotation Formula: [α] = α / (c * l)
Table 2: Example Calculation of Stereochemical Purity Based on Optical Rotation
| Sample Description | Concentration (g/100mL in H₂O) | Observed Rotation (α) | Calculated Specific Rotation [α]D | Reference [α]D for Pure D-Proline | Stereochemical Purity (% e.e.) |
| Sample A | 1.0 | +0.85° | +85.0° | +85.0° | 100% |
| Sample B | 1.0 | +0.77° | +77.0° | +85.0° | 90.6% |
| Sample C | 1.0 | +0.43° | +43.0° | +85.0° | 50.6% |
This is an interactive data table. You can sort and filter the data.
Note: This table uses the specific rotation of D-proline ([α]D ≈ +85°) as a reference to illustrate the principle of determining enantiomeric excess (e.e.). thermofisher.comchemimpex.com The actual specific rotation for N-Carbomethoxy-D-proline would be a distinct, characteristic value.
Advanced Structural Elucidation Methods for N-Carbomethoxy-D-proline Complexes
Beyond confirming elemental composition and enantiomeric purity, advanced techniques are necessary to determine the precise three-dimensional arrangement of atoms in N-Carbomethoxy-D-proline derivatives and their complexes.
X-ray Crystallography for Absolute Stereochemistry and Conformation of N-Carbomethoxy-D-proline Derivatives
X-ray crystallography is the most powerful method for determining the absolute stereochemistry and solid-state conformation of a molecule. nih.gov The technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed three-dimensional model of the molecule can be built. nih.govmdpi.com
This method provides unequivocal proof of the absolute configuration (R or S) at the chiral centers, confirming that the compound is indeed the D-enantiomer (which corresponds to the R configuration for proline). Furthermore, it reveals the precise bond lengths, bond angles, and torsion angles within the molecule. This includes the conformation of the five-membered pyrrolidine ring (whether it adopts an "up" or "down" pucker) and the orientation of the carbomethoxy group relative to the rest of the molecule. nih.gov This conformational information is critical for understanding how these derivatives might interact with biological targets or function as catalysts.
Table 3: Representative Crystallographic Data for a Hypothetical N-Carbomethoxy-D-proline Derivative Crystal
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.20 |
| b (Å) | 10.67 |
| c (Å) | 12.98 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1135.5 |
| Z (Molecules/unit cell) | 4 |
| Resolution (Å) | 0.95 |
| R-factor | 0.045 |
This is an interactive data table. You can sort and filter the data.
Note: The data presented are representative values for a small organic molecule and serve to illustrate the type of information obtained from an X-ray crystallography experiment.
Future Perspectives and Emerging Trends in N Carbomethoxy D Proline Research
Innovations in Synthetic Strategies and Automation for N-Carbomethoxy-D-Proline Production
The synthesis of chiral compounds like N-Carbomethoxy-D-proline is continually being refined to improve efficiency, reduce costs, and enhance optical purity. Modern synthetic strategies are moving beyond classical resolution methods, which can be inefficient, towards more advanced techniques.
One promising area is the development of asymmetric catalytic hydrogenation. A patented method for synthesizing D-proline, a related precursor, utilizes an (R)-SpiroPAP-Me-Ir catalyst for an asymmetric hydrogenation reaction, followed by oxidation. This approach is advantageous because it uses a small amount of a reusable catalyst, employs common, non-toxic solvents, and achieves high yields and optical purity, making it suitable for industrial-scale production google.com. Such catalytic systems represent a significant step forward, avoiding the loss of one enantiomer that occurs in traditional resolution processes google.com.
Furthermore, novel cascade reactions are being developed to create highly functionalized proline derivatives. For instance, a Cu(I)-catalyzed reaction involving CF3-substituted allenynes and tosylazide has been shown to produce complex proline frameworks with high diastereoselectivity nih.gov. These innovative routes provide access to a diverse range of proline analogues that can be further modified.
Automation is also playing an increasingly crucial role, particularly in the context of peptide synthesis where proline derivatives are frequently used. Automated solid-phase peptide synthesis (SPPS) is a standard technique, and innovations are focused on improving its efficiency and sustainability. For example, developing solvent mixtures with lower viscosity, such as N-octyl pyrrolidone (NOP) with dimethyl carbonate (DMC), makes them suitable for automated protocols, enabling the successful synthesis of complex peptides rsc.org.
Table 1: Comparison of Synthetic Strategies for Proline Derivatives
| Strategy | Key Features | Advantages |
|---|---|---|
| Asymmetric Catalytic Hydrogenation | Utilizes chiral catalysts (e.g., (R)-SpiroPAP-Me-Ir) google.com. | High yield, high optical purity, reusable catalyst, cost-effective, environmentally friendly google.com. |
| Cascade Cycloaddition Reactions | Multi-step reaction in a single pot (e.g., Cu(I)-catalyzed cycloaddition/Alder-ene) nih.gov. | Efficient access to highly functionalized and complex derivatives, high diastereoselectivity nih.gov. |
| Automated Solid-Phase Synthesis | Use of automated synthesizers with optimized solvent systems (e.g., NOP/DMC) rsc.org. | Increased speed, reproducibility, and suitability for complex peptide synthesis rsc.org. |
Exploration of Novel Biological and Materials Applications of N-Carbomethoxy-D-Proline Derivatives
The unique conformational properties of the D-proline scaffold make it a valuable component in a wide range of biologically active molecules and advanced materials. The D-proline chemotype is found in over 20 approved or investigational drugs, highlighting its therapeutic relevance mdpi.com.
In medicinal chemistry, N-Carbomethoxy-D-proline derivatives are being explored as potent enzyme inhibitors. For example, derivatives of D-proline have been designed to selectively inhibit matrix metalloprotease (MMP) enzymes, which are validated targets in cancer drug discovery mdpi.com. The rigid pyrrolidine (B122466) ring helps to correctly orient functional groups within the catalytic clefts of various metalloenzymes mdpi.com. Furthermore, D-proline is a component of naturally occurring histone deacetylase (HDAC) inhibitors, which have antiprotozoal activity mdpi.com.
The introduction of proline derivatives into peptides can modulate their secondary structure. Proline N-oxides, for instance, can induce specific turns in peptide chains, a phenomenon of great interest for the de novo design of peptides with predictable folding and biological activity researchgate.net. This ability to control conformation is also being harnessed in materials science. By strategically incorporating proline into self-assembling β-sheet-forming peptides, researchers can precisely control the resulting nanostructures, creating materials ranging from flat nanoribbons to twisted nanofibers for potential biomedical applications scienceopen.com.
Green Chemistry Principles in the Synthesis and Derivatization of N-Carbomethoxy-D-Proline
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to create more sustainable processes unibo.it. The synthesis of N-Carbomethoxy-D-proline and its derivatives is an area where these principles are being actively applied, particularly in peptide synthesis, which traditionally uses large quantities of hazardous solvents wordpress.compeptide.com.
A primary focus has been the replacement of conventional solvents like N,N-dimethylformamide (DMF) and dichloromethane, which have significant toxicity concerns wordpress.com. Researchers have identified several greener alternatives that are effective for both solution-phase and solid-phase peptide synthesis (SPPS).
Propylene (B89431) Carbonate: This green polar aprotic solvent has been successfully used as a replacement for DMF and dichloromethane. Syntheses carried out in propylene carbonate show comparable or better chemical yields without causing epimerization wordpress.com.
N-Octyl Pyrrolidone (NOP): Identified as a superior green biogenic solvent, NOP demonstrates excellent performance in resin swelling and coupling efficiency, leading to the generation of high-purity peptides rsc.org.
Another key metric in green chemistry is the Process Mass Intensity (PMI), which measures the ratio of the total mass of materials used to the mass of the final product. By implementing solvent recovery and recycling protocols, such as the distillation of NOP, DMC, and piperidine (B6355638) from waste mixtures, the PMI can be drastically reduced by as much as 63-66% rsc.org. L-proline itself is also used as a reusable, non-toxic, and biodegradable organocatalyst for synthesizing various heterocyclic compounds under mild conditions, further showcasing the utility of amino acids in promoting sustainable chemical reactions mdpi.com.
Table 2: Green Solvents in Peptide Synthesis
| Solvent | Classification | Advantages |
|---|---|---|
| N,N-dimethylformamide (DMF) | Conventional (Unfavorable) | Widely used, effective solubilizing properties. |
| Propylene Carbonate | Green Alternative | Low toxicity, comparable yields to conventional solvents, no epimerization wordpress.com. |
| N-Octyl Pyrrolidone (NOP) | Green Alternative (Biogenic) | Good swelling properties, high coupling efficiency, high purity of products, recoverable rsc.org. |
Advanced Computational Approaches for the Design and Discovery of N-Carbomethoxy-D-Proline Based Compounds
Computational chemistry and in silico methods have become indispensable tools in modern drug discovery and materials science, accelerating the design process and reducing costs nih.gov. These approaches are particularly valuable for exploring the vast chemical space of N-Carbomethoxy-D-proline derivatives.
De Novo Design: Computational protein design aims to create novel proteins and functions entirely in silico nih.gov. Methodologies within software like Rosetta allow for the design of new protein structures and functions from first principles, without starting from a natural protein nih.gov. This can be used to design peptides and proteins incorporating N-Carbomethoxy-D-proline to achieve specific folds or binding capabilities.
Molecular Docking and Dynamics: These techniques are used to predict how a molecule will bind to a specific target, such as an enzyme's active site. Molecular docking studies can investigate the binding interactions of novel proline derivatives against biological targets, providing insights into their potential efficacy nih.gov. Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time nih.gov.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to investigate the molecular structure, electronic properties, and reactivity of new compounds nih.govresearchgate.net. These calculations can predict properties such as the distribution of electron density (HOMO-LUMO analysis) and vibrational frequencies, which can be correlated with experimental data researchgate.net.
In Silico ADMET Prediction: A crucial step in early-stage drug discovery is the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational tools can assess the "drug-likeness" of novel N-Carbomethoxy-D-proline derivatives, helping to prioritize candidates with favorable pharmacokinetic profiles for further development nih.gov.
These advanced computational approaches provide a powerful, integrated pipeline for the rational design and discovery of new N-Carbomethoxy-D-proline-based compounds with tailored biological or material properties mdpi.com.
Q & A
Basic Research Questions
Q. What are the characteristic physicochemical properties of N-Carbomethoxy proline, D- relevant to its handling in laboratory settings?
- Answer: The compound N-Carbomethoxy proline, D- (CAS 6404-31-5) is a white crystalline solid with a melting point of 76–78°C and a specific rotation of +40.2° (C = 2, EtOH). These properties are critical for storage (recommended at room temperature) and experimental reproducibility. Its solubility in ethanol and solid-state stability under dry, ventilated conditions necessitates careful handling to avoid moisture-induced degradation .
Q. How does the N-carbomethoxy group influence the reactivity of proline derivatives in peptide synthesis?
- Answer: The N-carbomethoxy group acts as a protective moiety, stabilizing intermediates during peptide synthesis. For example, in the formation of seven-membered cyclic N-acyliminium ions, the S-configuration of the N-carbomethoxy group dictates stereochemical outcomes by influencing the equatorial orientation of substituents in the final product. This stereochemical control was confirmed via NOE correlations, yielding a single cis-1S,4S isomer in 67% yield .
Advanced Research Questions
Q. Under what conditions does the N-carbomethoxy group participate in cyclization reactions, and how do these conditions affect product distribution?
- Answer: In palladium-catalyzed Heck reactions, N-carbomethoxy substrates exhibit divergent reactivity depending on reaction conditions. For instance, under Jeffery-modified conditions (e.g., using polar solvents like DMF and halide-free catalysts), 7-endo-cyclopalladation predominates, yielding unexpected products (e.g., pentacyclic compound 7 in 84% yield). In contrast, standard conditions favor 6-exo-palladation. Mechanistic studies suggest β-hydride elimination and tautomerization pathways are sensitive to steric and electronic effects of the N-carbomethoxy group .
Q. What analytical precautions are necessary to prevent artifact formation when extracting N-Carbomethoxy proline derivatives from biological matrices?
- Answer: Artifacts such as N-carbomethoxy compounds can form via phosgene (generated from chloroform degradation) reacting with free amines during extraction. To mitigate this, use freshly distilled chloroform stabilized with ethanol (0.5–1% v/v) or alternative solvents like dichloromethane. Mass spectrometry validation and blank controls are essential to confirm metabolite authenticity .
Q. How does the stereochemical configuration of the N-carbomethoxy group dictate the outcome of stereoselective synthesis processes?
- Answer: The S-configuration of the N-carbomethoxy group enforces conformational rigidity in N-acyliminium ions, directing nucleophilic attack to specific faces. This steric and electronic guidance was demonstrated in the synthesis of a seven-membered ring system, where the equatorial orientation of substituents minimized strain, yielding a single stereoisomer. Computational modeling and NOE spectroscopy are recommended to validate stereochemical outcomes .
Q. In biochemical activation studies, what enzymatic pathways are responsible for cleaving the N-carbomethoxy group, and how can this be experimentally verified?
- Answer: Esterases selectively hydrolyze the N-carbomethoxy group to generate bioactive metabolites, as seen in pro-insecticides like indoxacarb. To verify this, incubate the compound with esterase-rich tissue homogenates (e.g., insect midgut enzymes) and monitor cleavage via LC-MS/MS. Competitive inhibition assays using esterase inhibitors (e.g., PMSF) can confirm enzymatic specificity .
Q. How can researchers resolve contradictory outcomes in palladium-catalyzed cyclization reactions involving N-carbomethoxy proline derivatives?
- Answer: Divergent product distributions (e.g., 6-exo vs. 7-endo pathways) arise from subtle changes in substrate geometry and catalytic conditions. To resolve contradictions:
- Perform kinetic studies to identify rate-determining steps.
- Use DFT calculations to model transition states.
- Optimize solvent polarity and catalyst loading (e.g., Pd(OAc)₂ with halide-free conditions for 7-endo selectivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
